N-Cyclohexylhydroxylamine

説明

Contextualization within Hydroxylamine (B1172632) Chemistry Research

N-Cyclohexylhydroxylamine, with the chemical formula C₆H₁₁NHOH, is a derivative of hydroxylamine where one hydrogen of the amino group is substituted by a cyclohexyl group. ua.es Its chemistry is a subset of the broader field of hydroxylamine chemistry, which studies compounds containing the -NHOH functional group. These compounds are notable for their reactivity as nucleophiles and their role in various transformations. This compound serves as an important intermediate and reactant in the synthesis of other organic molecules. ua.eslookchem.com It is recognized as a by-product in the industrial hydrogenation of nitrocyclohexane (B1678964), a key step in the production of materials like nylon. ua.eslookchem.com

Scope and Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its versatility as a building block for more complex molecules. It is a reactant used in the preparation of various compounds, including cyclin-dependent kinase (CDK) inhibitors, which are investigated for their potential as antitumor agents. ua.es Furthermore, it is utilized in the synthesis of hydroxyurea (B1673989) derivatives that function as bradykinin (B550075) B1 receptor antagonists, highlighting its relevance in drug discovery and development. ua.eslookchem.com The compound also participates in aldehyde-catalyzed intermolecular hydroamination and other condensation reactions, making it a useful tool in synthetic organic chemistry. ua.eslookchem.com

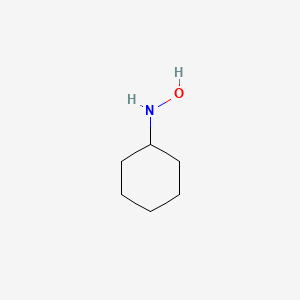

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-cyclohexylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQRKZPMVLRXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176627 | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-64-5 | |

| Record name | Cyclohexylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722GHL96BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Hydrogenation Pathways for N-Cyclohexylhydroxylamine Formation

The catalytic hydrogenation of nitrocyclohexane (B1678964) is a primary route for producing a variety of valuable chemicals, including this compound. rsc.orgrsc.org This process is complex due to competing reactions and the formation of multiple products. rsc.org

From Nitrocyclohexane Hydrogenation: Intermediate Pathways and Selectivity Control

The hydrogenation of nitrocyclohexane can lead to several products, such as cyclohexanone (B45756) oxime, cyclohexylamine (B46788), cyclohexanone, and cyclohexanol, with this compound being a key intermediate. lookchem.comresearchgate.net The reaction mechanism involves the initial reduction of nitrocyclohexane to nitrosocyclohexane (B8604930). This intermediate can then follow two main pathways. One path involves tautomerization to form cyclohexanone oxime, while the other involves further hydrogenation to yield this compound. rsc.orgresearchgate.net

Controlling the selectivity towards this compound is a significant challenge. The reaction conditions, including temperature, pressure, and catalyst choice, play a crucial role in directing the reaction towards the desired product. For instance, higher temperatures often favor the formation of cyclohexylamine. lookchem.comresearchgate.net this compound itself can be further hydrogenated to cyclohexylamine or undergo condensation with cyclohexylamine. rsc.orgresearchgate.net It can also be converted to cyclohexanone oxime under hydrogenation conditions. rsc.orgresearchgate.net

Some proposed mechanisms suggest that this compound is a direct precursor to cyclohexylamine through further hydrogenation and deoxidation. researchgate.net It is also suggested that this compound can be rapidly converted to cyclohexanone oxime. researchgate.net The complexity of the reaction network necessitates careful optimization of catalysts and reaction parameters to achieve high selectivity for this compound.

Role of Specific Catalytic Systems (e.g., Pd/Carbon Nanotubes, Ni-Co Catalysts)

The choice of catalyst is paramount in controlling the outcome of nitrocyclohexane hydrogenation.

Palladium on Carbon Nanotubes (Pd/CNT): Palladium-based catalysts, particularly those supported on carbon nanotubes, have shown good performance in the hydrogenation of nitrocyclohexane. lookchem.comresearchgate.net this compound is often formed as a by-product during the synthesis of cyclohexanone oxime using Pd/CNT catalysts. lookchem.comsigmaaldrich.com Studies have shown that a 5% Pd/CNT catalyst can achieve a nitrocyclohexane conversion of 97.6% with a cyclohexanone oxime selectivity of 85.9% under mild conditions (0.2 MPa and 323 K). lookchem.comresearchgate.net The preparation method of the Pd/CNT catalyst significantly influences its catalytic performance, with factors like palladium particle size and dispersion affecting selectivity. rsc.org

Nickel-Cobalt (Ni-Co) Bimetallic Catalysts: Bimetallic Ni-Co catalysts have also been investigated for nitrocyclohexane hydrogenation. mdpi.com These catalysts, often supported on materials like silica (B1680970) (SiO2), exhibit different selectivities compared to monometallic systems. researchgate.netmdpi.com While a cobalt-only catalyst (Co/SiO2) tends to produce cyclohexylamine, and a copper-only catalyst (Cu/SiO2) favors cyclohexanone, bimetallic Cu-Co systems can be tuned for specific products. researchgate.netmdpi.com The addition of cobalt to copper catalysts can significantly increase activity. mdpi.com MOF-derived Ni@C catalysts with defect-rich structures have shown high selectivity (97.2%) towards cyclohexanone oxime, with this compound being a key intermediate. Density functional theory (DFT) calculations on these systems indicate that the electronic properties of the metal, influenced by the support, can weaken the adsorption of intermediates and enhance the desired reaction pathway. acs.org

Table 1: Performance of Various Catalysts in Nitrocyclohexane Hydrogenation

| Catalyst | Support | Key Product(s) | Conversion (%) | Selectivity (%) | Conditions | Source |

|---|---|---|---|---|---|---|

| 5% Pd | Carbon Nanotubes (CNT) | Cyclohexanone Oxime | 97.6 | 85.9 | 0.2 MPa, 323 K | lookchem.comresearchgate.net |

| Ni@DC-0.06 | Defect-rich Carbon | Cyclohexanone Oxime | 95.2 | 97.2 | Not specified | acs.org |

| Co | SiO2 | Cyclohexylamine | High activity | High selectivity | Not specified | mdpi.com |

| Cu | SiO2 | Cyclohexanone | Low activity | High selectivity | Not specified | mdpi.com |

Reduction Strategies for this compound Synthesis

Besides catalytic hydrogenation, other reduction methods are employed for the synthesis of this compound.

From Cyclohexanone Oxime: Sodium Cyanoborohydride/Acetic Acid Reductions

The reduction of cyclohexanone oxime is a direct route to this compound. Sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid is an effective reagent for this transformation. scribd.comcibtech.org The reaction is typically carried out at room temperature. scribd.com It has been noted that at higher temperatures, the reaction can proceed further to yield N,N-diethylcyclohexylamine. scribd.com This method offers a selective pathway to the hydroxylamine (B1172632), avoiding over-reduction to the amine when conditions are controlled. thieme-connect.de The process involves adding cyclohexanone oxime and sodium cyanoborohydride to stirring acetic acid under a nitrogen atmosphere. cibtech.org

From Nitropropene Derivatives: Addition and Nitro Group Reduction

While less direct, this compound can potentially be synthesized from nitropropene derivatives. The general strategy involves the reduction of a nitro group. Various chemical reducing agents can be used for the reduction of nitroalkanes to hydroxylamines, including zinc/ammonium chloride and aluminum amalgam. google.com The reduction of secondary nitro compounds, such as nitrocyclohexane, with sulfurated borohydrides has been shown to yield a mixture of products including cyclohexanone, cyclohexanone oxime, and this compound (19% yield). cdnsciencepub.com

Integration into Complex Organic Synthesis Pathways

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its utility is demonstrated in its application as a reactant for the preparation of various biologically active compounds. sigmaaldrich.com For example, it is used in the synthesis of cyclin-dependent kinase inhibitors, which have potential as antitumor agents. sigmaaldrich.com It is also a key reactant in the preparation of hydroxyurea (B1673989) derivatives that act as bradykinin (B550075) B1 receptor antagonists. sigmaaldrich.com Furthermore, this compound participates in aldehyde-catalyzed intermolecular hydroamination and condensation reactions, which are important transformations in organic synthesis. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitrocyclohexane |

| Cyclohexanone oxime |

| Cyclohexylamine |

| Cyclohexanone |

| Cyclohexanol |

| Nitrosocyclohexane |

| Palladium |

| Carbon Nanotubes |

| Nickel |

| Cobalt |

| Silica |

| Copper |

| Sodium Cyanoborohydride |

| Acetic Acid |

| N,N-diethylcyclohexylamine |

| Nitropropene |

| Zinc |

| Ammonium Chloride |

| Aluminum |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Oxidation Reactions of N-Cyclohexylhydroxylamine

The oxidation of this compound is a key transformation, leading to the formation of various products depending on the reaction conditions and catalysts employed.

The selective oxidation of this compound to nitrosocyclohexane (B8604930) has been effectively achieved using heterogeneous catalysts, specifically gold (Au) and rhodium (Rh) nanoparticles supported on carbon nanotubes (CNTs).

In studies utilizing a gold-carbon nanotube (AuCNT) nanohybrid, the aerobic oxidation of this compound hydrochloride in a chloroform/water mixture at room temperature yielded nitrosocyclohexane in 83% yield after 12 hours. nih.gov The presence of potassium carbonate was necessary to neutralize the hydrochloride salt. nih.gov Similarly, a rhodium-carbon nanotube (RhCNT) nanohybrid catalyst demonstrated high efficiency, producing nitrosocyclohexane in 93% yield under mild, aerobic conditions at room temperature. rsc.org This reaction was conducted in an open flask, highlighting the catalyst's activity under atmospheric air. rsc.org

The use of these nanohybrid catalysts offers a clean and selective method for the synthesis of nitrosocyclohexane from this compound. nih.govrsc.org An older method describes the oxidation of this compound to nitrosocyclohexane using air in an inert organic solvent at a pH not exceeding 5.5, in the presence of soluble salts of iron, cobalt, nickel, or manganese as catalysts. google.com

Table 1: Catalytic Oxidation of this compound to Nitrosocyclohexane

| Catalyst | Reactant | Solvent | Conditions | Yield of Nitrosocyclohexane | Reference |

|---|---|---|---|---|---|

| AuCNT | This compound hydrochloride | CHCl₃/H₂O (1:1) | Room temperature, 12 h, air, K₂CO₃ | 83% | nih.gov |

A noteworthy observation in the catalytic oxidation of this compound with both AuCNT and RhCNT systems is the absence of isomerization of the resulting nitrosocyclohexane to cyclohexanone (B45756) oxime. nih.govrsc.org This is significant because the tautomerization of nitroso compounds bearing an alpha-proton to their corresponding oximes is a commonly observed phenomenon. rsc.orgresearchgate.net

The stability of nitrosocyclohexane under these specific catalytic conditions suggests that the reaction pathway does not favor the proton transfer required for isomerization. The tautomerization process is influenced by factors such as the solvent environment, with polar solvents generally favoring the formation of the oxime. researchgate.netresearchgate.net The high energy barrier for the E/Z-isomerization of oximes, which proceeds via an in-plane inversion of the nitrogen atom rather than rotation around the C=N bond, further explains the stability of the initially formed product. nih.gov The specific interactions between the product and the catalyst surface in the AuCNT and RhCNT systems may also play a role in preventing the subsequent isomerization step.

This compound can participate in redox reactions to form nitroxide radicals. researchgate.net Nitroxides exist in a redox equilibrium with their corresponding hydroxylamines and oxoammonium cations. researchgate.netnih.gov The one-electron oxidation of a hydroxylamine (B1172632) leads to the formation of a nitroxide radical. researchgate.net This process is a key step in various chemical and biological transformations.

Nitroxides themselves are stable radicals that can undergo further redox reactions. researchgate.netnih.gov They can be oxidized to form an oxoammonium cation or reduced back to a hydroxylamine. researchgate.net These redox cycles are fundamental to their catalytic activity in various oxidation reactions and their function as spin traps for detecting reactive radical species. nih.govrsc.org

Condensation and Imine/Nitrone Formation

This compound readily undergoes condensation reactions with various molecules, including other amines and carbonyl compounds, leading to the formation of new C-N bonds.

The process is thought to involve the reaction of cyclohexylamine (B46788) with an intermediate such as cyclohexylimine, which can be formed from cyclohexanone oxime, followed by hydrogenation to yield dicyclohexylamine. mdpi.com

This compound reacts with aldehydes and ketones to form N-cyclohexyl nitrones. cibtech.orgthermofisher.comfishersci.fi This condensation reaction is a common and effective method for synthesizing nitrones. cibtech.org The reaction typically involves heating a mixture of this compound and the carbonyl compound in a suitable solvent, often with azeotropic removal of the water formed during the reaction. cibtech.org

For example, the reaction of this compound with benzaldehyde (B42025) in benzene (B151609) yields Cyclohexamine-N-[(Phenyl) Methylene]-N-oxide. cibtech.org Similarly, reactions with substituted benzaldehydes like p-nitrobenzaldehyde and p-methoxybenzaldehyde produce the corresponding N-cyclohexyl nitrones in high yields. cibtech.org These nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic compounds. researchgate.net

Table 2: Synthesis of N-Cyclohexyl Nitrones from this compound and Aldehydes

| Aldehyde | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzene | Heated on steam bath, 1.5 hr | Cyclohexamine-N-[(Phenyl) Methylene]-N-oxide | 80.6% | cibtech.org |

| p-Nitrobenzaldehyde | Alcohol | Refluxed on steam bath, 1.5 hr | Cyclohexamine-N-[(p-nitrophenyl) Methylene]-N-oxide | 91% | cibtech.org |

Hydroxylamine-Mediated Reactions

The unique electronic properties of the N-O bond in hydroxylamines like this compound allow for its participation in several key synthetic transformations.

Aldehyde-Catalyzed Intermolecular Hydroamination

This compound serves as a key reactant in the aldehyde-catalyzed intermolecular hydroamination of alkenes. jst.go.jp This organocatalytic method provides an efficient pathway for the formation of C-N bonds. Mechanistic studies on the hydroamination of allylic amines with N-alkylhydroxylamines reveal a process of catalysis that relies on temporary intramolecularity. nih.gov

The proposed catalytic cycle begins with the formation of a mixed aminal intermediate through the reaction of the aldehyde catalyst, the allylic amine, and the hydroxylamine. This intermediate acts as a temporary tether, bringing the alkene and the hydroxylamine into close proximity. This proximity facilitates an intramolecular Cope-type hydroamination, which is suggested to be the rate-limiting step of the reaction. nih.gov Kinetic experiments have shown that the reaction is first-order in both the aldehyde catalyst and the allylic amine, but displays an inverse order in the hydroxylamine concentration, indicating a significant off-cycle pathway. nih.gov The reversibility of the aminal formation is crucial for catalytic turnover. Research has led to the development of more efficient systems, finding that paraformaldehyde can be a more effective catalyst than other aldehydes, leading to high yields of the hydroamination products under mild conditions. nih.gov

Hydroxylamination of Allyl Esters

Information regarding the specific mechanism and research findings for the hydroxylamination of allyl esters utilizing this compound could not be retrieved from the available scientific literature.

Conversion of 1,2-Dicarboxylic Acids to Alpha-Beta-Unsaturated Carboxylic Acids

Based on extensive literature searches, there is no evidence to support the use of this compound for the direct conversion of 1,2-dicarboxylic acids into alpha-beta-unsaturated carboxylic acids. This transformation is typically achieved through other synthetic methods.

Palladium-Catalyzed Alkene Diamination Utilizing Hydroxylamine Electrophiles

Palladium-catalyzed diamination of alkenes represents a powerful tool for the synthesis of vicinal diamines, which are important structural motifs in many biologically active compounds. In these reactions, this compound is typically used in its acylated form, such as an O-benzoylhydroxylamine derivative, which functions as an N-centered electrophile. Current time information in Bangalore, IN.researchgate.net

The reaction involves the coupling of alkenes bearing a tethered nitrogen nucleophile (such as N-allylureas or guanidines) with the electrophilic hydroxylamine derivative to generate cyclic ureas or guanidines. organic-chemistry.orggoogle.com These transformations form two new carbon-nitrogen bonds across the alkene.

Reaction Mechanism: Initial mechanistic hypotheses suggested a pathway involving a Pd(0)/Pd(II) catalytic cycle. However, further mechanistic experiments have led to a revised mechanism that proceeds through a Pd(II)/Pd(IV) cycle. Current time information in Bangalore, IN.researchgate.net The key steps are:

Aminopalladation: An initial, reversible anti-aminopalladation of the alkene by the tethered nucleophile occurs on a Pd(II) complex. Current time information in Bangalore, IN.

Oxidative Addition: The resulting alkyl Pd(II) complex undergoes oxidative addition with the O-benzoylhydroxylamine electrophile to generate a Pd(IV) intermediate. Current time information in Bangalore, IN.researchgate.net

Reductive Elimination: This Pd(IV) intermediate then undergoes C-N bond-forming reductive elimination to afford the final diamination product and regenerate the Pd(II) catalyst. Current time information in Bangalore, IN.

A significant finding in the development of this reaction was the role of the ligand. While phosphine (B1218219) ligands were initially explored, it was discovered that they can inhibit catalysis. Instead, simple acetylacetonate (B107027) (acac) derivatives serve as more effective ligands for palladium, promoting reactivity and expanding the substrate scope. Current time information in Bangalore, IN.researchgate.net The electronic properties of the acac ligand have a notable influence on the reaction yield. Current time information in Bangalore, IN.

Research Findings: The methodology has been successfully applied to a range of substrates, including those with substituents at the allylic position, which react with moderate diastereoselectivity. google.com The expanded scope, using acac-type ligands, allows for the coupling of various cyclic and acyclic secondary amines, primary amines, and even amide nucleophiles. researchgate.net

| Entry | Nitrogen Nucleophile (Substrate) | Electrophile | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-allyl-N'-phenylurea | O-benzoyl-N-cyclohexylhydroxylamine | JackiePhos | Trace | Current time information in Bangalore, IN. |

| 2 | N-allyl-N'-phenylurea | O-benzoyl-N-cyclohexylhydroxylamine | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | 84 | Current time information in Bangalore, IN. |

| 3 | N-allyl-N'-(4-methoxyphenyl)urea | O-benzoyl-N-cyclohexylhydroxylamine | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | 88 | Current time information in Bangalore, IN. |

| 4 | N-allyl-N'-(4-chlorophenyl)urea | O-benzoyl-N-cyclohexylhydroxylamine | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | 75 | Current time information in Bangalore, IN. |

Catalytic Applications and Process Optimization in Chemical Synthesis

Role as an Intermediate in Industrial Catalytic Processes (e.g., Cyclohexanone (B45756) Oxime Production)

N-Cyclohexylhydroxylamine is recognized as a byproduct and a key intermediate in the synthesis of cyclohexanone oxime. lookchem.comsigmaaldrich.comresearchgate.net Cyclohexanone oxime is a vital compound in the chemical industry, primarily serving as the precursor for the production of ε-caprolactam, the monomer for Nylon 6. iitm.ac.inrsc.org

One of the prominent industrial routes to cyclohexanone oxime is the ammoximation of cyclohexanone, a process that involves the reaction of cyclohexanone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide. eni.comcardiff.ac.uk This reaction is often catalyzed by titanium silicalite-1 (TS-1), a shape-selective zeolite catalyst. iitm.ac.ineni.com In this process, hydroxylamine (B1172632) is believed to form in situ and subsequently reacts with cyclohexanone. cardiff.ac.uk

Another significant pathway where this compound appears is during the hydrogenation of nitrocyclohexane (B1678964). sigmaaldrich.comresearchgate.net This process can yield several products, including cyclohexanone oxime, cyclohexylamine (B46788), and cyclohexanol, with this compound being a key intermediate. researchgate.netresearchgate.net The selective hydrogenation of nitrocyclohexane to cyclohexanone oxime is a subject of considerable research, with catalysts like palladium supported on carbon nanotubes (Pd/CNT) showing high conversion and selectivity. researchgate.net It has been observed that this compound can be rapidly converted to cyclohexanone oxime under hydrogenation conditions. rsc.org

The direct synthesis of cyclohexanone oxime from cyclohexylamine via solvent-free aerobic oxidation has also been explored, a process that likely proceeds through an this compound intermediate. rsc.org This highlights the versatility of CHA as a central molecule in various synthetic strategies aimed at producing cyclohexanone oxime.

The table below summarizes the conditions and outcomes of processes where this compound acts as an intermediate.

Table 1: Industrial Processes Involving this compound as an Intermediate This table is interactive. Users can sort columns by clicking on the headers.

| End Product | Starting Materials | Catalyst | Key Observations |

|---|---|---|---|

| Cyclohexanone Oxime | Cyclohexanone, Ammonia, Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | Ammoximation process with in situ hydroxylamine formation. iitm.ac.ineni.comcardiff.ac.uk |

| Cyclohexanone Oxime | Nitrocyclohexane, Hydrogen | Palladium/Carbon Nanotubes (Pd/CNT) | High conversion of nitrocyclohexane with this compound as a key intermediate. sigmaaldrich.comresearchgate.netresearchgate.net |

Development of Heterogeneous Catalysts for Hydroxylamine Oxidation

The selective oxidation of hydroxylamines, including this compound, is a critical step in various synthetic pathways. The development of efficient and reusable heterogeneous catalysts for this transformation is an area of active research, aiming to replace stoichiometric oxidants with more sustainable catalytic systems.

A range of metal-based heterogeneous catalysts have been developed for the oxidation of this compound. These catalysts often utilize noble metals supported on high-surface-area materials. For instance, gold nanoparticles assembled on carbon nanotubes (AuCNT) have been shown to effectively catalyze the oxidation of this compound to nitrosocyclohexane (B8604930) under mild, aerobic conditions. mdpi.comnih.gov Similarly, a nanohybrid catalyst composed of rhodium nanoparticles stabilized on carbon nanotubes (RhCNT) also demonstrates high efficiency and selectivity in the aerobic oxidation of this compound to nitrosocyclohexane at room temperature. rsc.org

Titanium silicalite (TS-1) and other titanium-containing zeolites are cornerstone catalysts in oxidation processes involving hydrogen peroxide. iitm.ac.ingoogle.com These materials are particularly relevant in the context of cyclohexanone oxime production via ammoximation, where they facilitate the oxidation steps. iitm.ac.ineni.com Modifications of these catalysts, for example by incorporating other metals like silver (Ag), have been explored to enhance their catalytic activity. researchgate.net Furthermore, processes have been developed using titanium or vanadium silicalites containing platinum group metals for the preparation of hydroxylamines from amines, hydrogen, and oxygen. google.comgoogle.com

The development of catalysts for the in situ generation of hydrogen peroxide for ammoximation reactions is another significant advancement. cardiff.ac.ukrsc.org Supported gold-palladium (AuPd) alloyed nanoparticles used in conjunction with TS-1 can generate H₂O₂ as needed, leading to high selectivity for cyclohexanone oxime. cardiff.ac.uk

The table below provides an overview of various heterogeneous catalysts developed for the oxidation of hydroxylamines.

Table 2: Heterogeneous Catalysts for Hydroxylamine Oxidation This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst System | Support Material | Substrate | Oxidant | Key Product(s) |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Carbon Nanotubes (CNTs) | This compound | Air | Nitrosocyclohexane mdpi.comnih.gov |

| Rhodium Nanoparticles (RhNPs) | Carbon Nanotubes (CNTs) | This compound | Air | Nitrosocyclohexane rsc.org |

| Titanium Silicalite-1 (TS-1) | Zeolite | Cyclohexanone, Ammonia | Hydrogen Peroxide | Cyclohexanone Oxime iitm.ac.ineni.com |

| Niobium Oxide | SBA-15 Mesoporous Silica (B1680970) | Cyclohexylamine | Oxygen | Cyclohexanone Oxime rsc.org |

| Gold-Palladium (AuPd) Alloys | Titanium Dioxide (TiO₂) | Cyclohexanone, Ammonia, H₂/O₂ | In situ H₂O₂ | Cyclohexanone Oxime cardiff.ac.uk |

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the catalytic cycle is fundamental to optimizing reaction conditions for desired product selectivity. numberanalytics.com In the context of this compound, mechanistic studies have focused on its formation and subsequent reactions in processes like cyclohexanone ammoximation and nitrocyclohexane hydrogenation.

In the ammoximation of cyclohexanone over TS-1 catalysts, two primary mechanisms have been debated: the hydroxylamine pathway and the imine pathway.

Hydroxylamine Pathway : This mechanism posits that ammonia is first oxidized to hydroxylamine on the titanium active sites of the TS-1 catalyst. The formed hydroxylamine then desorbs and reacts with cyclohexanone in a non-catalytic step to produce cyclohexanone oxime. nih.gov Density functional theory (DFT) studies support this pathway, suggesting a two-step single-proton transfer, aided by a lattice oxygen atom bonded to the titanium atom, for the formation of hydroxylamine. nih.gov

Imine Pathway : In this alternative, cyclohexanone first reacts with ammonia to form an imine intermediate. This imine is then oxidized by a peroxidic species of titanium (formed from H₂O₂ and the catalyst) to yield the oxime. mdpi.com Some spectroscopic evidence has suggested the presence of cyclohexylimine on the catalyst surface. mdpi.com

The selectivity of these processes is highly dependent on reaction conditions and catalyst properties. For example, in the ammoximation of cyclohexanone, the molar ratios of reactants like ammonia and hydrogen peroxide are crucial for achieving high selectivity towards the oxime and minimizing by-products. iitm.ac.in

In the catalytic hydrogenation of nitrocyclohexane, the reaction pathway can also be complex, leading to a mixture of products. The mechanism proposed by some researchers involves the initial hydrogenation of nitrocyclohexane to this compound, which can then be further hydrogenated to cyclohexylamine or converted to cyclohexanone oxime. rsc.org The selectivity towards cyclohexanone oxime versus cyclohexylamine is influenced by factors such as the catalyst type, reaction temperature, and pressure. researchgate.net For instance, higher temperatures tend to favor the formation of cyclohexylamine. researchgate.net

Biomedical and Biological Research Perspectives: Mechanistic Studies

Neuroprotective Mechanisms of N-Cyclohexylhydroxylamine and Analogs

The neuroprotective properties of this compound and related hydroxylamine (B1172632) compounds have been a subject of scientific inquiry, particularly focusing on their ability to counteract the detrimental effects of reactive aldehydes, which are implicated in the pathology of neurodegenerative diseases.

The primary proposed mechanism for the neuroprotective action of this compound is its function as an aldehyde-trapping agent. In various neurodegenerative conditions, an increase in "aldehyde load" is observed. This refers to the accumulation of reactive aldehydes that can covalently modify essential biological macromolecules such as proteins, nucleic acids, and lipids, leading to cellular dysfunction and apoptosis.

This compound, along with other hydroxylamines like N-benzylhydroxylamine and t-butylhydroxylamine, is hypothesized to chemically neutralize these toxic aldehydes. The core of this hypothesis is the chemical reaction between the hydroxylamine group (-NHOH) and the aldehyde group (-CHO), which results in the formation of a stable and inert oxime. This process of sequestration effectively inactivates the reactive aldehydes, preventing them from interacting with and damaging critical cellular components. This mechanism is considered a key element of its neuroprotective capacity.

The aldehyde sequestration hypothesis is supported by findings from in vitro research models. In studies utilizing models of neurodegeneration induced by the reactive aldehyde 3-aminopropanal (B1211446) (3-AP), a product of polyamine metabolism, this compound demonstrated a concentration-dependent protective effect against 3-AP-induced neurotoxicity.

In these models, the application of this compound and its analogs was shown to significantly reduce neuronal cell death. Furthermore, research has demonstrated a therapeutic window for the administration of these hydroxylamines, indicating their potential to counteract aldehyde-driven neurodegeneration even after the initial toxic insult. While in vivo studies have provided strong evidence for the neuroprotective effects of a related compound, N-benzylhydroxylamine, in the trimethyltin (B158744) (TMT) rat model of hippocampal neurodegeneration, the research underscores the potential of aldehyde-sequestering agents like this compound in mitigating neurodegenerative processes.

To better understand the specific mechanism of action of this compound, comparative studies have been conducted to differentiate its effects from those of traditional antioxidants and free radical scavengers. In a direct comparison within an in vitro model of 3-aminopropanal-induced neurotoxicity, this compound and other hydroxylamines proved to be effective neuroprotective agents.

In stark contrast, the free radical scavengers TEMPO and TEMPONE, as well as the well-known antioxidant ascorbic acid, were found to be ineffective in this particular model. These findings suggest that the neuroprotective effects of this compound are not primarily due to the scavenging of free radicals but are more specifically linked to its ability to directly neutralize reactive aldehydes. This distinction is crucial as it points to a different therapeutic strategy, focusing on the "aldehyde load" rather than solely on "oxidative stress."

Inhibitory Activities and Receptor Antagonism Research

A review of available scientific literature did not yield specific research investigating this compound as an inhibitor of cyclin-dependent kinases (CDKs). While the field of CDK inhibition is an active area of research for therapeutic development in various diseases, there is no direct evidence to suggest that this compound has been evaluated for this specific activity.

Similarly, an examination of the scientific literature did not reveal any studies focused on the potential of this compound to act as a bradykinin (B550075) B1 receptor antagonist. Research into bradykinin B1 receptor antagonists is ongoing for their potential roles in pain and inflammation, but this compound has not been identified as a compound of interest in this context based on the available data.

Interactions with Biological Systems at a Molecular Level

The study of this compound at the molecular level provides insights into its potential mechanisms of action within a biological context. Research has explored its interactions with specific biochemical processes, offering a glimpse into its reactivity and potential as a modulator of enzymatic pathways.

Investigation of Thioester Cleavage Mechanisms (by analogy with related hydroxylamines)

This compound has been investigated for its capacity to cleave thioester bonds, a reaction of significant interest in biochemistry due to the prevalence of thioester linkages in various metabolic intermediates and proteins. In a comparative study, this compound was screened alongside other water-soluble hydroxylamine derivatives for its ability to cleave the thioester linkage in [¹⁴C]palmitoyl-CoA. researchgate.net This model substrate is utilized to assess the activity of compounds that can mimic the function of palmitoyl-protein thioesterases. researchgate.net

The experiment involved incubating [¹⁴C]palmitoyl-CoA with various hydroxylamine derivatives, and the subsequent release of radioactive palmitate was measured to quantify the cleavage of the thioester bond. researchgate.net The results demonstrated that this compound was effective in releasing [¹⁴C]palmitate, indicating its ability to cleave the thioester linkage. researchgate.net The relative efficacy of this compound compared to other tested hydroxylamines can be observed in the densitometric quantitation of the released palmitate. researchgate.net

Table 1: Screening of Water-Soluble Hydroxylamine Derivatives for Thioester Cleavage Activity This interactive table summarizes the findings from the screening of various hydroxylamine derivatives for their ability to cleave the thioester linkage in [¹⁴C]palmitoyl~CoA.

| Compound | Thioester Cleavage Activity (Relative to Control) |

| N-(tert-Butyl)hydroxylamine | Moderate |

| N-Benzylhydroxylamine | Low |

| N-Methylhydroxylamine | Moderate |

| This compound | High |

| N,N-Dimethylhydroxylamine | Low |

| N,N-Diethylhydroxylamine | Low |

| N,O-Bis(trimethylsilyl)hydroxylamine | Very Low |

| Hydroxylamine (Control) | Moderate |

Data interpreted from densitometric analysis presented in the source literature. The classifications (Low, Moderate, High) are relative comparisons based on the visual data provided in the study. researchgate.net

The mechanism by which hydroxylamines, including this compound, cleave thioester bonds is understood to proceed through nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the thioester. This results in the formation of a hydroxamic acid and the release of the free thiol. This reactivity is analogous to the function of certain thioesterase enzymes.

Inhibition of Cytochrome c Reduction by Superoxide (B77818) Radical

The interaction of this compound with the process of cytochrome c reduction by the superoxide radical (O₂⁻) is a specific area of interest within biomedical research, particularly in the context of oxidative stress. The reduction of cytochrome c by superoxide is a well-established biochemical reaction. However, a review of the available scientific literature does not provide specific studies or data on the inhibitory effect of this compound on this particular reaction.

While the antioxidant properties of various compounds are often assessed through their ability to scavenge superoxide radicals and thus inhibit superoxide-mediated reactions, specific research detailing such activity for this compound in the context of cytochrome c reduction is not documented in the reviewed sources. Therefore, the capacity of this compound to inhibit the reduction of cytochrome c by the superoxide radical remains an area that requires further scientific investigation.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic compounds, including derivatives of N-Cyclohexylhydroxylamine. nih.gov Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom, allowing for the determination of the carbon skeleton and the stereochemistry of the molecule. core.ac.ukethernet.edu.et

In ¹³C NMR spectroscopy of this compound hydrochloride, the carbon atoms of the cyclohexyl ring exhibit distinct chemical shifts due to their proximity to the nitrogen and oxygen atoms. The carbon atom bonded directly to the nitrogen (C1) is the most deshielded and appears furthest downfield. The chemical shifts for the cyclohexyl carbons provide a fingerprint for this part of the molecule.

When this compound is derivatized, for instance, through acylation at the nitrogen or oxygen atom, significant changes in the NMR spectra are observed. In ¹H NMR, the chemical shifts of the protons on the carbon adjacent to the nitrogen (the α-proton) and the N-H and O-H protons would shift, and the coupling patterns might change. Similarly, in the ¹³C NMR spectrum, the chemical shift of the α-carbon (C1) and, to a lesser extent, the β-carbons (C2, C6) would be altered, reflecting the new electronic environment. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals unequivocally, especially in more complex derivatives. core.ac.uk

| Compound | C1 (α to N) | C2, C6 (β to N) | C3, C5 (γ to N) | C4 (δ to N) | Reference |

|---|---|---|---|---|---|

| This compound Hydrochloride | ~65.8 ppm | ~31.1 ppm | ~24.7 ppm | ~25.1 ppm | chemicalbook.com |

| Cyclohexylamine (B46788) | ~51.1 ppm | ~36.8 ppm | ~25.6 ppm | ~26.5 ppm | chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds, namely O-H, N-H, C-N, and the C-H bonds of the cyclohexane (B81311) ring. researchgate.netopenstax.org

The O-H stretching vibration typically appears as a broad and strong band in the region of 3200–3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. libretexts.orgorgchemboulder.com The N-H stretching vibration of the secondary amine group is expected in a similar region, around 3300–3500 cm⁻¹, but is generally sharper and less intense than the O-H band. pressbooks.publibretexts.org The aliphatic C-H stretching vibrations from the cyclohexane ring produce strong, sharp absorptions in the 2850–2960 cm⁻¹ range. openstax.orglibretexts.org Other characteristic absorptions include the C-N stretch, typically found in the 1020-1250 cm⁻¹ region, and the N-H bending vibration around 1580-1650 cm⁻¹. pressbooks.puborgchemboulder.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance | Reference |

|---|---|---|---|---|

| O-H | Stretch, H-bonded | 3200 - 3500 | Strong, Broad | libretexts.orgorgchemboulder.com |

| N-H | Stretch | 3300 - 3500 | Medium, Sharp | pressbooks.pubopenstax.org |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong | libretexts.org |

| C-H | Bend | 1450 - 1470 | Medium | orgchemboulder.com |

| C-N | Stretch | 1020 - 1250 | Medium | orgchemboulder.com |

Mass Spectrometry in Reactivity Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. memphis.edu In reactivity studies, MS can be used to identify reaction products, intermediates, and adducts. For instance, cyclic hydroxylamines have been evaluated for their ability to trap biomolecule radicals, with the resulting adducts being identified by mass spectrometry. researchgate.net

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. miamioh.edu

The fragmentation of this compound is predictable based on the behavior of amines and alcohols. libretexts.org A common fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This would lead to the loss of an alkyl radical from the ring. Another likely fragmentation is the loss of small, stable neutral molecules, such as H₂O (M-18) from the hydroxyl group or the hydroxyl radical (•OH, M-17).

| Fragment Ion | Proposed Loss | Description | Reference |

|---|---|---|---|

| [M]⁺ | - | Molecular Ion | libretexts.org |

| [M-1]⁺ | H• | Loss of a hydrogen radical | miamioh.edu |

| [M-17]⁺ | •OH | Loss of a hydroxyl radical | libretexts.org |

| [M-18]⁺ | H₂O | Loss of water | libretexts.org |

| [M-43]⁺ | C₃H₇• | α-cleavage and ring fragmentation | miamioh.edu |

Spectrophotometric Methodologies Applied to Hydroxylamine (B1172632) Derivatives

Ultraviolet-Visible (UV-Vis) spectrophotometry provides a sensitive means for the quantitative determination of hydroxylamine and its derivatives. thermofisher.com These methods are often indirect and rely on a chemical reaction that produces a colored compound, which can then be measured. nih.govscispace.com

A widely used spectrophotometric method involves the oxidation of the hydroxylamine derivative to nitrite (B80452). nih.govresearchgate.net This oxidation can be achieved using reagents like sodium arsenate under alkaline conditions or iodine in an acidic medium. nih.govresearchgate.net The resulting nitrite is then quantified using the Griess reaction, which involves two steps: diazotization and coupling. In the diazotization step, the nitrite reacts with an aromatic amine, such as p-nitroaniline, in an acidic solution to form a diazonium salt. nih.govanalis.com.my This salt is then coupled with another aromatic compound, like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), to produce a stable and intensely colored azo dye. nih.govresearchgate.net The absorbance of this dye is measured at its wavelength of maximum absorbance (λmax), typically around 545 nm, and is directly proportional to the initial concentration of the hydroxylamine derivative. nih.gov These methods are highly sensitive, with molar absorptivity values often in the range of 6.7 x 10⁴ to 9.8 x 10⁴ L mol⁻¹ cm⁻¹. nih.govscispace.com

| Principle | Reagents | λmax | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| Oxidation to nitrite, followed by diazo coupling reaction | Sodium arsenate, p-nitroaniline, NEDA | 545 nm | 6.7 x 10⁴ | nih.gov |

| Oxidation with excess bromine, determination of unreacted bromine | Bromine, Methyl Red | 520 nm | 9.8 x 10⁴ | scispace.com |

| Reaction with ninhydrin | Ninhydrin, phosphate (B84403) buffer | 375 nm | - | analis.com.my |

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations are crucial for mapping the potential energy surfaces of reactions involving N-Cyclohexylhydroxylamine, identifying transition states, and determining reaction kinetics. These investigations help in understanding the step-by-step mechanism of its formation and subsequent transformations.

For instance, in the context of intramolecular 1,3-dipolar cycloadditions of nitrones derived from this compound, quantum chemical calculations have been employed to rationalize the observed regio- and stereoselectivity. nih.gov By modeling the transition state structures, researchers can predict the most likely reaction pathways and product distributions under different conditions. nih.gov These studies have shown that the stereochemistry of the nitrone precursor (E or Z) directly influences the formation of either fused or bridged cycloadducts. nih.gov The calculations often reveal that the reactions proceed under Curtin-Hammett conditions, where the rapid interconversion of nitrone precursors allows the product ratios to be determined by the relative energies of the competing transition states. nih.gov

Theoretical studies have also shed light on the photochemical reactions of related compounds. While not directly on this compound, the principles derived from the photolysis of similar oxaziridines, which can rearrange to nitrones, provide a framework for understanding potential photochemical pathways. vdoc.pub

Density Functional Theory (DFT) Applications in Catalysis Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the role of this compound in catalytic cycles. It is particularly useful in studying hydrogenation and oxidation reactions where this compound can be an intermediate.

A notable application of DFT is in the study of the selective hydrogenation of nitrocyclohexane (B1678964). DFT calculations have been used to understand how different catalysts, such as MOF-derived Ni@C catalysts, influence the reaction pathway. acs.orgscispace.com These calculations have demonstrated that the electronic properties of the catalyst, such as the d-band center of the metal, can be tuned to selectively favor the formation of cyclohexanone (B45756) oxime over cyclohexylamine (B46788), with this compound as a key intermediate. acs.orgacs.org Specifically, DFT studies have shown that certain catalyst surfaces can enhance the adsorption of this compound while weakening the adsorption of other intermediates, thereby steering the reaction towards the desired product. acs.org

The table below summarizes key findings from DFT studies on the catalytic hydrogenation of nitrocyclohexane where this compound is an intermediate.

| Catalyst | Key DFT Finding | Predicted Selectivity | Reference |

| Defect-rich Ni@C | Electron-deficient Ni weakens adsorption of N-NCH and CHO, enhances adsorption of N-CHH and CHA, reducing the reaction energy to CHO. | High selectivity to cyclohexanone oxime (CHO) | acs.org |

| Ru-based complexes | DFT investigations on related systems suggest stereoselectivity stems from the electronic and steric properties of the ligands. | Varies with catalyst structure | researchgate.net |

These theoretical insights are invaluable for the rational design of more efficient and selective catalysts. acs.orgcolab.ws

Molecular Modeling of Non-Covalent Interactions and Solvation Phenomena

Molecular modeling techniques are employed to understand the non-covalent interactions and solvation effects that can significantly influence the reactivity and properties of this compound. These interactions, though weaker than covalent bonds, play a crucial role in molecular recognition, crystal packing, and reaction dynamics in solution.

In the context of drug design and molecular recognition, modeling studies have been used to analyze the binding of this compound derivatives to biological targets. For example, in the development of new acetylcholinesterase inhibitors, molecular modeling has been used to study the interactions of nitrones derived from this compound with the enzyme's active site. researchgate.net These studies revealed that solvation free energy can significantly impact the binding affinity of these compounds. researchgate.net

Furthermore, computational studies on covalent organic frameworks (COFs) have explored how the incorporation of nitrone linkages, which can be formed from hydroxylamines, affects properties like water adsorption. acs.org While not directly focused on this compound itself, this research highlights how theoretical modeling can predict the impact of its functional group on the macroscopic properties of materials. acs.org The isosteric heat of adsorption (Qst), a quantity derivable from computational models, can indicate the strength of interaction between water molecules and the pore channels of the COF. acs.org

Elucidation of Stereoselectivity in Reaction Pathways

Computational methods are instrumental in explaining the origins of stereoselectivity in reactions involving this compound. By calculating the energies of diastereomeric transition states, chemists can predict and rationalize the formation of one stereoisomer over another.

A prime example is the intramolecular nitrone-alkene cycloaddition, where this compound is a precursor to the reactive nitrone. nih.gov DFT calculations (at the B3LYP/6-31G(d) level of theory, for instance) have been successfully used to model the transition states leading to different stereoisomeric products. nih.gov These models have shown that by introducing bulky substituents, complete selectivity for either a fused or bridged cycloadduct can be achieved, with the products being formed as single diastereomers. nih.gov The calculations can pinpoint the specific steric and electronic interactions that favor one reaction pathway over others, leading to the observed high degree of stereocontrol. nih.gov

In another study involving Cr-catalyzed asymmetric reductive couplings, DFT calculations were used to elucidate the regio- and stereoselectivity. acs.org While this study did not directly involve this compound, the methodology of using DFT to analyze Zimmerman-Traxler-type transition states is broadly applicable to understanding stereoselectivity in similar systems. acs.org

The predictive power of these computational approaches allows for a theory-guided approach to synthesis, where reaction outcomes can be anticipated and optimized before being tested in the laboratory. nih.gov

Environmental and Toxicological Pathways: Mechanistic Insights

Metabolic Conversion Pathways: Role as an Intermediate in Biochemical Transformations (e.g., in Cyclamate Metabolism)

The biotransformation of the artificial sweetener cyclamate has been a subject of extensive research, primarily focusing on its conversion to cyclohexylamine (B46788), a metabolite with noted toxicological properties. This conversion is not mediated by human enzymes but is a result of the metabolic activity of the gut microflora. researchgate.netnorthwestern.educeur-ws.org The ability to metabolize cyclamate varies significantly among individuals, with some being rapid converters and others metabolizing very little. researchgate.net

The precise biochemical pathway for the microbial conversion of cyclamate to cyclohexylamine is not fully elucidated, but it is hypothesized to involve N-cyclohexylhydroxylamine as a key, albeit transient, intermediate. The proposed pathway involves the initial enzymatic cleavage of the sulfamate (B1201201) group from cyclamate (cyclohexylsulfamic acid) to yield cyclohexylamine. It is within this transformation that this compound is thought to be formed and then rapidly reduced to cyclohexylamine.

However, direct in vivo evidence for this compound as a stable, detectable intermediate in humans is lacking. Studies involving the administration of radiolabelled cyclohexylamine to human volunteers did not detect N-hydroxycyclohexylamine in the urine, suggesting that if it is formed, its existence is fleeting. northwestern.edu Similarly, in studies with rats fed a diet containing calcium cyclamate, N-hydroxycyclohexylamine was not detected in the urine. northwestern.edu The gut bacteria identified as being responsible for this metabolic conversion include Clostridia in rats, Enterobacteria in rabbits, and Enterococci in humans. researchgate.net

The variability in cyclamate metabolism among humans is a significant factor. Long-term studies have shown that individuals can have erratic metabolic profiles, with the percentage of cyclamate converted to cyclohexylamine fluctuating over time. researchgate.net This variability is attributed to the dynamic nature of the gut microbiome.

Table 1: Overview of Cyclamate Metabolism Research Findings

| Aspect | Key Finding | References |

|---|---|---|

| Metabolizing Agent | Gut microflora (not human enzymes) | researchgate.netnorthwestern.educeur-ws.org |

| Primary Metabolite | Cyclohexylamine | researchgate.netnih.gov |

| Hypothesized Intermediate | This compound | northwestern.edu |

| In Vivo Detection | N-hydroxycyclohexylamine not found in human or rat urine post-administration of cyclamate/cyclohexylamine. | northwestern.edu |

| Responsible Microorganisms | Varies by host (e.g., Enterococci in humans). | researchgate.net |

| Metabolic Variability | High inter- and intra-individual variability in conversion rates. | researchgate.net |

Mechanisms of Bioremediation and Detoxification via Aldehyde Sequestration

This compound has been investigated for its role in detoxification, particularly through the sequestration of reactive and toxic aldehydes. This mechanism is a form of bioremediation where a harmful substance is neutralized. Reactive aldehydes are implicated in cellular damage and neurodegeneration, contributing to what is termed "aldehyde load." northwestern.edu

The primary mechanism by which this compound and other hydroxylamines detoxify aldehydes is through a chemical reaction that forms stable and inert oximes. researchgate.net This process effectively "traps" the reactive aldehyde, preventing it from interacting with and damaging critical cellular components like proteins and nucleic acids.

Research has demonstrated the neuroprotective effects of this compound in vitro. In models of neurodegeneration induced by the reactive aldehyde 3-aminopropanal (B1211446) (3-AP), a product of polyamine metabolism, this compound was shown to protect neuronal cells from toxicity in a concentration-dependent manner. researchgate.netnorthwestern.edu This protective effect underscores its potential as an aldehyde-sequestering agent.

Table 2: Aldehyde Sequestration by this compound

| Mechanism | Description | Outcome | References |

|---|---|---|---|

| Chemical Reaction | Reaction between the hydroxylamine (B1172632) group of this compound and the carbonyl group of an aldehyde. | Formation of a stable, non-toxic oxime. | researchgate.net |

| Biological Effect | Neutralization of reactive aldehydes (e.g., 3-aminopropanal). | Reduction of cellular "aldehyde load" and prevention of aldehyde-mediated cellular damage. | researchgate.netnorthwestern.edu |

| Therapeutic Potential | Demonstrated neuroprotection in in vitro models of aldehyde-induced toxicity. | Potential for use as a detoxification and cytoprotective agent. | researchgate.netnorthwestern.edu |

Predictive Toxicology Approaches in Related Hydroxylamine Research

The potential toxicity of chemical compounds, including hydroxylamines, is increasingly being evaluated using computational, or in silico, methods. These predictive toxicology approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to forecast the potential for adverse effects like mutagenicity and carcinogenicity based on a compound's chemical structure. nih.govnih.govnih.gov

In these models, specific chemical substructures, known as structural alerts, are identified as being associated with a particular toxicological endpoint. The hydroxylamine functional group (-NHOH) is recognized as a structural alert for potential mutagenicity and carcinogenicity in many predictive toxicology systems. frontiersin.org The presence of this group in a molecule like this compound would flag it for further investigation.

The rationale behind this alert is that hydroxylamines can be metabolically oxidized to reactive nitroso compounds or can form unstable nitrenium ions, which can then interact with DNA and other cellular macromolecules, leading to mutations or carcinogenic initiation. nih.govresearchgate.net

Various in silico platforms and models are employed in predictive toxicology:

Expert Rule-Based Systems: These systems contain rules derived from expert knowledge about the relationship between chemical structures and toxicity. The presence of a hydroxylamine moiety would trigger a specific rule indicating potential toxicity. nih.gov

Statistical-Based QSAR Models: These models use statistical algorithms to correlate structural features (descriptors) of a large set of compounds with their known toxicological activities. These models can then predict the toxicity of a new compound. ceur-ws.orgresearchgate.net

Toxicogenomics: This approach combines data on a compound's chemical structure with its effects on gene expression to predict toxicity. It can provide mechanistic insights into why a compound like a hydroxylamine might be toxic. nih.gov

These computational tools are valuable for screening large numbers of chemicals, prioritizing them for further experimental testing, and are increasingly used for regulatory purposes to assess the safety of new drugs and chemicals. nih.govnih.gov

Table 3: Predictive Toxicology and Hydroxylamines

| Approach | Principle | Relevance to this compound | References |

|---|---|---|---|

| Structural Alerts | Identification of chemical substructures associated with toxicity. | The hydroxylamine group is a known structural alert for mutagenicity and carcinogenicity. | frontiersin.org |

| QSAR Models | Statistical correlation of chemical structure with biological activity/toxicity. | Predicts potential toxicity based on the presence of the hydroxylamine group and other molecular features. | ceur-ws.orgnih.govnih.gov |

| Expert Rule-Based Systems | Application of expert-derived rules linking structure to toxicity. | Flags this compound due to the presence of the hydroxylamine functional group. | nih.gov |

| Toxicogenomics | Analysis of gene expression changes in response to chemical exposure. | Can provide mechanistic understanding of the potential toxicity pathways of hydroxylamines. | nih.gov |

Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of N-Cyclohexylhydroxylamine is intrinsically linked to the catalytic hydrogenation of nitrocyclohexane (B1678964), a process that can yield a variety of valuable chemicals, including cyclohexanone (B45756) oxime and cyclohexylamine (B46788). rsc.orgresearchgate.netresearchgate.net A significant challenge and area of future research lie in controlling the selectivity of this hydrogenation to favor this compound or to efficiently convert it to other desired products. rsc.orgresearchgate.net

Current research has explored various catalytic systems to optimize this transformation. Palladium supported on carbon nanotubes (Pd/CNT) has been identified as a catalyst in the hydrogenation of nitrocyclohexane, where this compound is formed as a byproduct. lookchem.comalkalisci.comresearchgate.net Future work will likely focus on modifying such catalysts to enhance selectivity and yield.

A promising avenue of research is the development of cost-effective, noble-metal-free catalytic systems. lookchem.com Bimetallic catalysts, in particular, have shown potential for tuning reactivity and selectivity.

Bimetallic Ni-Based Catalysts: Activated carbon-supported copper-nickel (Cu-Ni/AC) catalysts have been investigated for the selective hydrogenation of nitrocyclohexane. acs.org The introduction of copper was found to promote the dispersion of nickel nanoparticles and facilitate metal exposure, creating a more efficient catalytic surface. acs.org

Copper-Cobalt Systems: Bimetallic CuCo/SiO2 catalysts have also been studied, demonstrating that the ratio of the metals can be adjusted to control the product distribution, shifting between cyclohexanone and cyclohexylamine. researchgate.net

Beyond synthesis via hydrogenation, the catalytic oxidation of this compound is another area of interest. A nanohybrid catalyst composed of gold nanoparticles on carbon nanotubes (AuCNT) has been effectively used for the oxidation of this compound to nitrosocyclohexane (B8604930) under mild, open-air conditions. semanticscholar.orgmdpi.com Future explorations will likely seek to expand the library of heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of sustainable manufacturing. semanticscholar.orgevotec.com

Table 1: Investigated Catalytic Systems for Reactions Involving this compound

| Catalyst System | Reaction Type | Substrate | Key Findings | References |

|---|---|---|---|---|

| Palladium/Carbon Nanotubes (Pd/CNT) | Hydrogenation | Nitrocyclohexane | Forms this compound as a byproduct during cyclohexanone oxime synthesis. | lookchem.comalkalisci.comresearchgate.net |

| Copper-Nickel/Activated Carbon (Cu-Ni/AC) | Hydrogenation | Nitrocyclohexane | Cu promotes Ni dispersion and enhances catalytic performance for hydrogenation. | acs.org |

| Copper-Cobalt/Silica (B1680970) (CuCo/SiO2) | Hydrogenation | Nitrocyclohexane | The Cu:Co ratio can be tuned to selectively produce different downstream products. | researchgate.net |

| Gold/Carbon Nanotubes (AuCNT) | Oxidation | This compound | Efficiently and selectively oxidizes this compound to nitrosocyclohexane at room temperature. | semanticscholar.orgmdpi.com |

Deeper Mechanistic Elucidation of Biological Activities

This compound serves as a crucial reactant for the preparation of molecules with significant pharmacological potential. sigmaaldrich.com Future research will focus on a deeper mechanistic understanding of how its structural features contribute to the biological activity of its derivatives.

It is a key building block for:

Cyclin-Dependent Kinase (CDK) Inhibitors: These compounds are investigated as potential antitumor agents. lookchem.comsigmaaldrich.com

Bradykinin (B550075) B1 Receptor Antagonists: Hydroxyurea (B1673989) derivatives prepared from this compound show potential in treating various diseases. lookchem.comsigmaaldrich.com

The future direction involves not just synthesizing new derivatives but also elucidating the precise mechanisms of action. For instance, studies have shown that hydroxylamines, including this compound, can offer neuroprotection by mitigating the effects of reactive aldehydes, a concept termed "aldehyde load". northwestern.edu Further investigation is needed to clarify the specific molecular interactions responsible for this protective effect, potentially involving the scavenging of harmful aldehydes that accumulate in neurodegenerative conditions. northwestern.edu A more profound understanding of these structure-activity relationships will enable the rational design of more potent and selective therapeutic agents.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming indispensable for advancing chemical research. For this compound and its derivatives, this integrated approach offers powerful predictive capabilities, saving time and resources.

Density Functional Theory (DFT) is a key computational tool being applied in this area. acs.org For example, DFT calculations have been used to model the adsorption of nitrocyclohexane and hydrogen on the surface of Cu-Ni catalysts, providing theoretical justification for the experimentally observed enhancement in catalytic activity. acs.org These calculations revealed that the bimetallic surface has more favorable adsorption energies and lower reaction energy barriers compared to a pure nickel surface. acs.org

This combined approach has also been successfully applied to understand and predict the outcomes of complex organic reactions. In studies of intramolecular 1,3-dipolar cycloadditions, where nitrones are generated in situ from this compound, quantum chemical calculations were used to determine the relative energies of transition states. nih.gov This computational insight successfully predicted the major diastereomer formed in the reaction, demonstrating a powerful synergy where theoretical chemistry can guide synthetic efforts toward desired outcomes. nih.gov

Future research will likely see an even deeper integration of these methods. Predictive modeling will be used to:

Screen potential new catalysts for synthetic efficiency and selectivity.

Predict the biological activity and potential binding modes of novel derivatives.

Elucidate complex reaction mechanisms, including the role of transient intermediates. acs.orgacs.org

Analyze the properties of resulting products, such as the spin-trapping capabilities of nitrones derived from this compound. rsc.orguchile.cl

Table 2: Synergy of Computational and Experimental Methods

| Research Area | Computational Method | Experimental Validation | Outcome | References |

|---|---|---|---|---|

| Catalysis | Density Functional Theory (DFT) | Catalyst performance tests | Explained enhanced activity of bimetallic Cu-Ni catalysts for nitrocyclohexane hydrogenation. | acs.org |

| Cycloaddition Reactions | Quantum Chemical Calculations | Product distribution analysis | Predicted the major diastereomer in cycloadditions involving nitrones from this compound. | nih.gov |

| Nitrone Properties | Density Functional Theory (DFT) | Electron Paramagnetic Resonance (EPR) | Confirmed the identity of radical species trapped by heteroaryl nitrones derived from this compound. | rsc.orguchile.cl |

Sustainable Chemistry and Environmental Applications

The principles of green chemistry are increasingly guiding research and development, with a focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. evotec.comrsc.org Future perspectives for this compound are firmly rooted in this paradigm.

One key area is the development of greener synthetic protocols. For instance, research has demonstrated the N-nitrosation of this compound under solvent-free conditions using tert-butyl nitrite (B80452), which provides the desired product in high yield without the need for traditional, often hazardous, solvents. rsc.orgscribd.com This approach reduces environmental pollution and is more cost-effective. rsc.org

Further research will likely focus on:

Flow Chemistry: Transitioning from batch to continuous flow processes for the synthesis and modification of this compound can enhance safety, improve yield, and reduce waste. rsc.orgresearchgate.netevotec.com

Biocatalysis: Employing enzymes for synthetic transformations offers high selectivity under mild conditions, representing a sustainable alternative to conventional chemical catalysis. evotec.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry that will guide future synthetic planning. rsc.org

From an environmental standpoint, derivatives of this compound have potential applications. The copper complex of N-nitroso-N-cyclohexylhydroxylamine, for example, has been utilized in wood preservation formulations as a more environmentally benign alternative to traditional arsenic- and chromium-based preservatives. epo.org This points to a future direction where derivatives of this compound could be designed for specific environmental applications, such as creating more sustainable materials or remediation agents.

Q & A

Q. What are the established methods for synthesizing N-cyclohexylhydroxylamine, and how can intermediates be characterized?

this compound is synthesized via catalytic hydrogenation of nitrocyclohexane using catalysts like Cu–Ni/AC. The reaction proceeds through intermediates such as cyclohexanone oxime, which can be hydrogenated further to form this compound . Characterization of intermediates requires techniques like GC-MS for tracking reaction progress and NMR to confirm structural integrity. Safety protocols (e.g., inert atmosphere, catalyst handling) are critical due to reactive intermediates .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

Q. How can researchers verify the purity of this compound hydrochloride?

Purity is assessed via:

- Melting point analysis (reported range: 166–171°C for the hydrochloride salt) .

- HPLC with UV detection to quantify impurities.

- Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How does this compound participate in cycloaddition reactions, and what factors influence regioselectivity?

In microwave-assisted cycloadditions (e.g., with benzimidazole derivatives), this compound acts as a nitrone precursor. Regioselectivity is controlled by:

- Reaction temperature (e.g., 80°C optimal for product formation) .

- Solvent polarity (ethanol promotes dipole interactions).

- Catalytic bases like triethylamine to deprotonate intermediates . Post-reaction purification via gradient column chromatography (e.g., ethyl acetate/ethanol) isolates regioisomers .

Q. What mechanistic insights explain conflicting data on this compound stability and byproduct formation?

Under hydrogenation conditions, this compound can either:

- Convert to cyclohexanone oxime via α-H transfer .

- Condense with cyclohexylamine to form N,N-dicyclohexylamine , a common byproduct . Competing pathways depend on catalyst composition (e.g., Cu–Ni ratios) and hydrogen pressure . Kinetic studies using time-resolved FTIR or in-situ NMR can resolve these pathways .

Q. How can researchers optimize reaction conditions to minimize degradation of this compound in aqueous solutions?

Degradation is mitigated by:

- pH control (neutral to slightly acidic conditions prevent hydrolysis).

- Low-temperature storage (−20°C in anhydrous solvents like THF) .

- Addition of stabilizers (e.g., BHT) to inhibit oxidative decomposition. Stability should be monitored via UV-Vis spectroscopy at 220–260 nm .

Data Analysis and Experimental Design

Q. What analytical strategies resolve discrepancies in quantifying this compound in complex mixtures?

Conflicting quantification results arise from:

- Matrix interference (e.g., coexisting amines). Use derivatization (e.g., with dansyl chloride) for selective fluorescence detection .

- Chromatographic co-elution . Optimize HPLC mobile phases (e.g., acetonitrile/ammonium acetate gradients) for baseline separation .

Q. How should researchers design kinetic studies to probe this compound reactivity in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。